

2-Hydroxy-6-methyl-3-nitropyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-3-nitropyridine

Cat. No.: B185662

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CAS Number: 39745-39-6

This technical guide provides an in-depth overview of **2-Hydroxy-6-methyl-3-nitropyridine**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties

2-Hydroxy-6-methyl-3-nitropyridine, also known as 6-methyl-3-nitro-2-pyridinol, is a substituted pyridine derivative.^[1] Its chemical structure, featuring a hydroxyl, a methyl, and a nitro group on the pyridine ring, imparts unique reactivity that makes it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented in the table below. While specific experimental data for the melting and boiling points of this exact isomer are not readily available in the literature, data for closely related isomers are provided for reference. The compound exhibits limited solubility in water but is more readily soluble in common organic solvents.

Property	Value	Reference
CAS Number	39745-39-6	[1][2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1][2][3]
Molecular Weight	154.12 g/mol	[1][2][3]
Appearance	Pale yellow to yellow crystals or powder	[4]
Melting Point	Data not available for this isomer. Isomer 2-Hydroxy-5-nitro-6-methyl pyridine: 230-232 °C. Isomer 3-Hydroxy-6-methyl-2-nitropyridine: 104.5-108.5 °C.	
Solubility	Limited solubility in water; soluble in polar organic solvents like DMSO and DMF.	[4]
Purity	≥98%	[1][2]

Synthesis and Experimental Protocols

The synthesis of **2-Hydroxy-6-methyl-3-nitropyridine** is a critical process for its application in further chemical reactions. A common laboratory-scale synthesis involves the nitration of a pyridine derivative.

Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine

This protocol describes the nitration of 5-hydroxy-2-methylpyridine to yield 2-nitro-3-hydroxy-6-methylpyridine, which is an isomer of the target compound. The principles of this nitration are applicable to the synthesis of other nitropyridine derivatives.

Materials:

- 5-hydroxy-2-methylpyridine (5.45 g, 50 mmol)

- Concentrated sulfuric acid (20 ml)
- Fuming nitric acid (2.35 ml)
- Ice
- Standard laboratory glassware and stirring equipment

Procedure:

- In an ice bath, cool 20 ml of concentrated sulfuric acid in a flask.
- Slowly add 5.45 g (50 mmol) of 5-hydroxy-2-methylpyridine to the cooled sulfuric acid with continuous stirring.
- While maintaining the temperature at approximately 30°C, add 2.35 ml of fuming nitric acid dropwise with stirring.^[5]
- After the addition is complete, allow the mixture to stand at room temperature overnight.^[5]
- Pour the reaction mixture over 100 g of ice with stirring.
- Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the product.^[5]

Applications in Drug Discovery and Development

2-Hydroxy-6-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for therapeutic use. Its chemical structure allows for further modifications to create complex molecules that can interact with specific biological targets. This compound is notably used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).

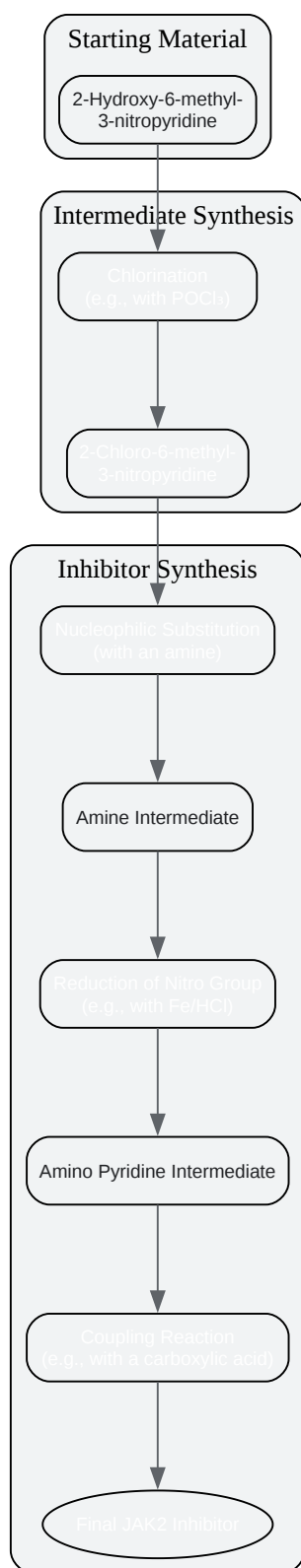
Role in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

The JAK2 signaling pathway is integral to the production of blood cells, and mutations in the JAK2 gene are associated with myeloproliferative neoplasms such as polycythemia vera and

essential thrombocythemia.[2][6][7][8] The development of JAK2 inhibitors is therefore a key area of cancer research.

Nitropyridine derivatives are precursors in the synthesis of potent JAK2 inhibitors. The general workflow involves the conversion of the hydroxyl group of **2-hydroxy-6-methyl-3-nitropyridine** to a chloro group, followed by a series of coupling reactions to build the final inhibitor molecule.

Below is a logical workflow illustrating the synthesis of a generic JAK2 inhibitor from a nitropyridine intermediate.



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Synthesis workflow for a JAK2 inhibitor.

Role in the Synthesis of Glycogen Synthase Kinase-3 (GSK3) Inhibitors

GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glucose metabolism, cell proliferation, and apoptosis.[9][10][11] Dysregulation of GSK3 has been implicated in a range of diseases such as neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.[9][12][13] Consequently, GSK3 inhibitors are being actively investigated as potential therapeutic agents.

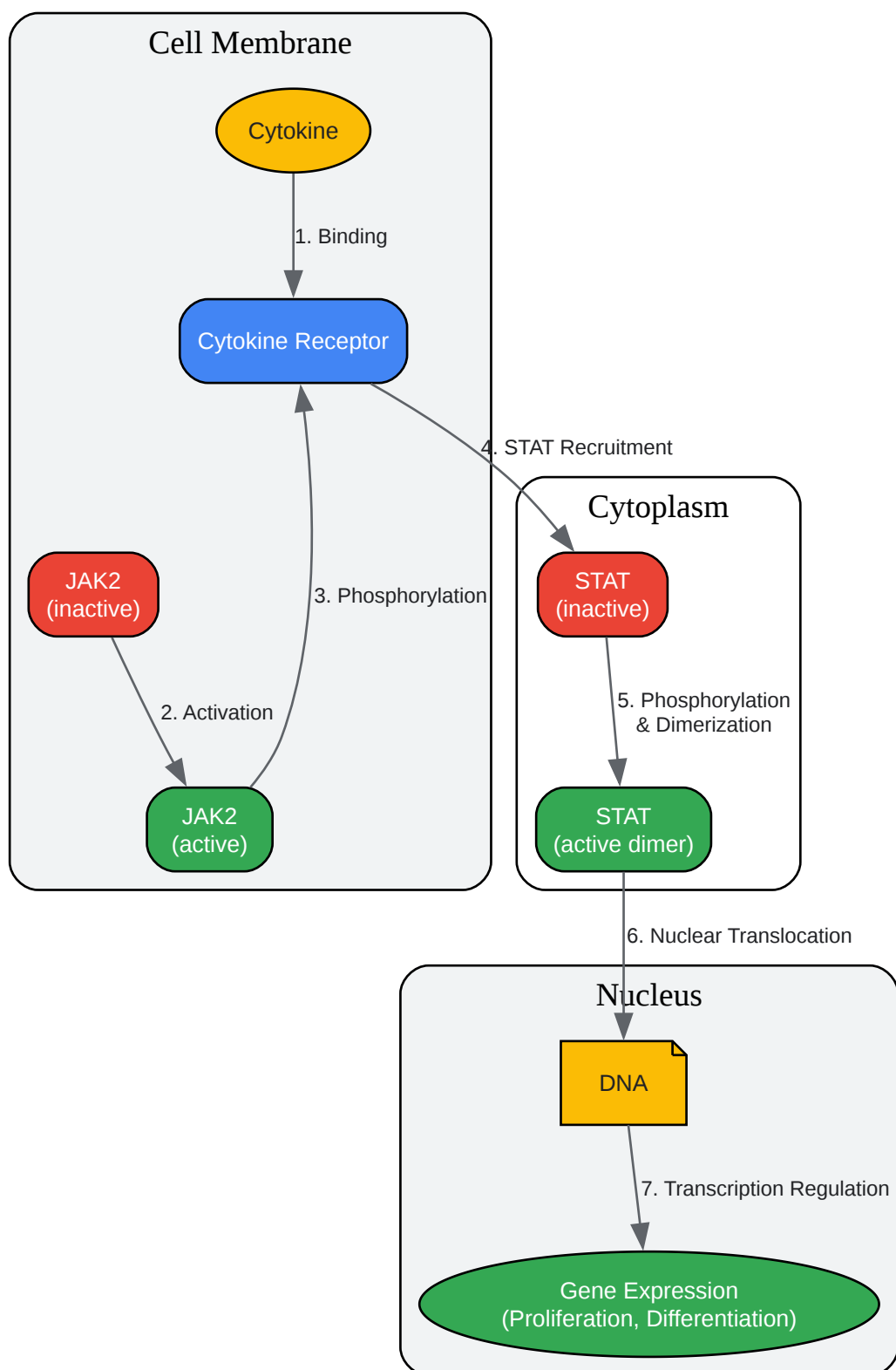
Similar to the synthesis of JAK2 inhibitors, nitropyridine compounds are valuable starting materials for creating GSK3 inhibitors. The synthetic route often involves a series of substitutions and modifications to the pyridine ring to achieve a molecule with high affinity and selectivity for the GSK3 enzyme.

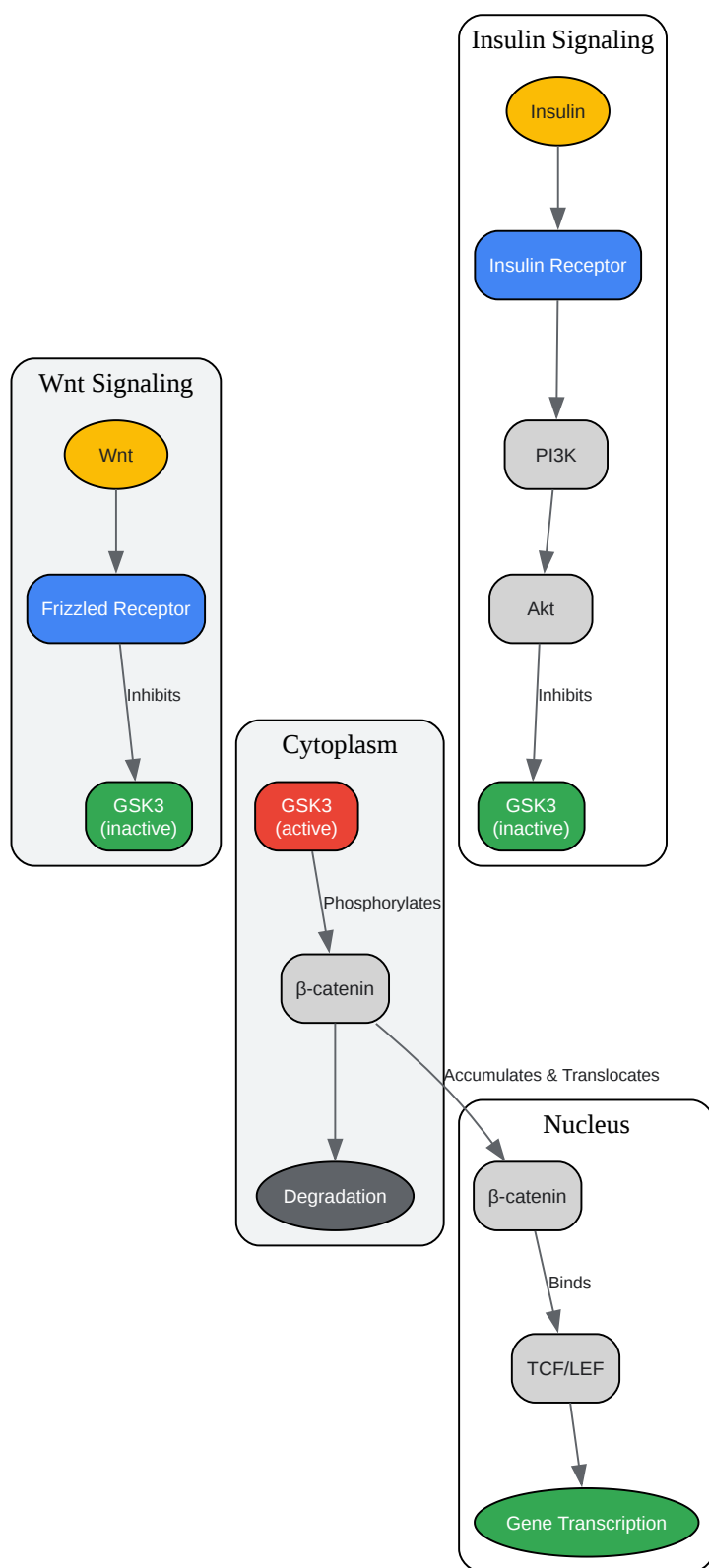
Signaling Pathways

A fundamental understanding of the signaling pathways in which JAK2 and GSK3 are involved is essential for the rational design of effective inhibitors.

The JAK2/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, where it modulates gene expression.[8][14] This pathway is critical for hematopoiesis, immune response, and inflammation. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. These activated STATs translocate to the nucleus and regulate the transcription of target genes.





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